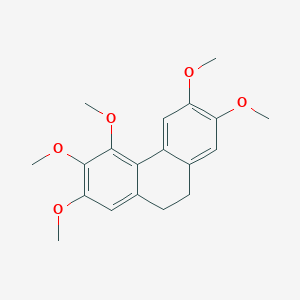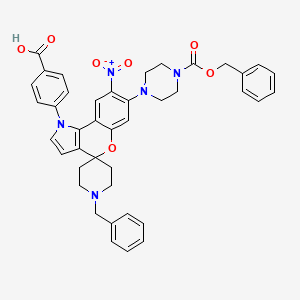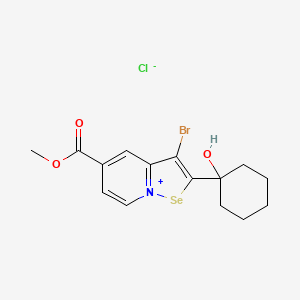
Pkm2-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pkm2-IN-4 is a small molecule inhibitor specifically targeting pyruvate kinase isoform M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, playing a crucial role in cancer metabolism by converting phosphoenolpyruvate to pyruvate. The inhibition of PKM2 has been shown to have significant implications in cancer treatment, making this compound a compound of great interest in oncology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pkm2-IN-4 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pkm2-IN-4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
Pkm2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the glycolytic pathway and enzyme kinetics.
Biology: Investigates the role of PKM2 in cellular metabolism and its regulation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment by inhibiting PKM2 activity.
Industry: Utilized in the development of diagnostic assays and screening platforms for cancer research.
Mechanism of Action
Pkm2-IN-4 exerts its effects by binding to the active site of PKM2, inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to reduced pyruvate production and ATP generation. The molecular targets include the active site residues of PKM2, and the pathways involved are primarily related to glucose metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Pkm2-IN-1: Another PKM2 inhibitor with a different chemical structure but similar inhibitory effects.
Pkm2-IN-2: Known for its higher potency but lower selectivity compared to Pkm2-IN-4.
Pkm2-IN-3: Exhibits a broader range of activity, affecting other isoforms of pyruvate kinase.
Uniqueness
This compound stands out due to its high selectivity for PKM2, making it a valuable tool for studying the specific role of PKM2 in cancer metabolism. Its unique chemical structure allows for targeted inhibition with minimal off-target effects .
Properties
Molecular Formula |
C15H17BrClNO3Se |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
methyl 3-bromo-2-(1-hydroxycyclohexyl)-[1,2]selenazolo[2,3-a]pyridin-8-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C15H17BrNO3Se.ClH/c1-20-14(18)10-5-8-17-11(9-10)12(16)13(21-17)15(19)6-3-2-4-7-15;/h5,8-9,19H,2-4,6-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
KIPPXHQMHBKWJA-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC2=[N+](C=C1)[Se]C(=C2Br)C3(CCCCC3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

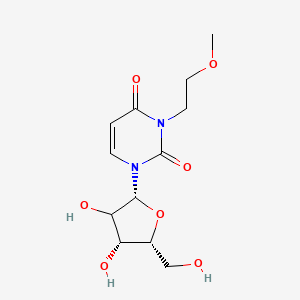
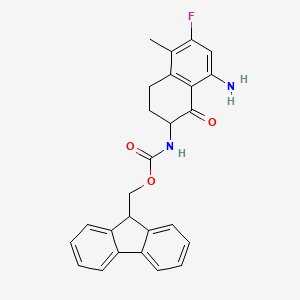
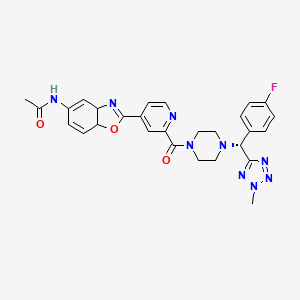
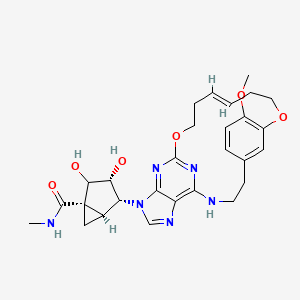
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
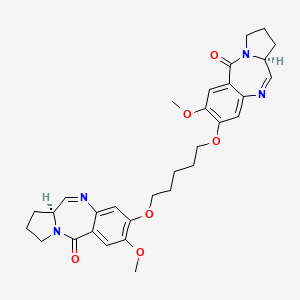
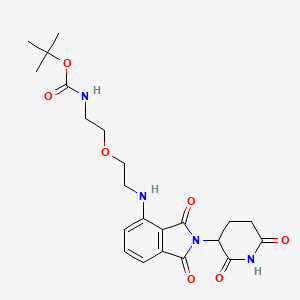

![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
